N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyrazin-2-amine
Description
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyrazin-2-amine is a heterocyclic compound that features both oxazole and pyrazine rings. The presence of these rings makes it an interesting molecule for various chemical and biological studies. Oxazole and pyrazine derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8(15-12-7-13-4-5-14-12)6-11-9(2)16-17-10(11)3/h4-5,7-8H,6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBOKDMNGKNVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(C)NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyrazin-2-amine typically involves the formation of the oxazole ring followed by its attachment to the pyrazine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. This is followed by a coupling reaction with a pyrazine derivative under conditions such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the oxazole and pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the oxazole or pyrazine rings .
Scientific Research Applications
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyrazin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The oxazole and pyrazine rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and pyrazine derivatives, such as:
Aleglitazar: An antidiabetic agent with an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor with an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
What sets N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyrazin-2-amine apart is its unique combination of oxazole and pyrazine rings, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
